molecular formula C12H12N4O3 B1666585 Benznidazole CAS No. 22994-85-0

Benznidazole

Cat. No. B1666585
CAS RN: 22994-85-0
M. Wt: 260.25 g/mol
InChI Key: CULUWZNBISUWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benznidazole is an antiprotozoal drug used to treat Chagas disease, a potentially life-threatening illness caused by the parasite Trypanosoma cruzi. Chagas disease is endemic in Latin America and is estimated to affect up to 8 million people. Benznidazole is a nitroimidazole derivative that has been used since the 1970s to treat Chagas disease. It is a prodrug, which is activated in the parasite by a nitroreductase enzyme. Benznidazole is believed to be the most effective drug for treating Chagas disease and is the most widely used drug for this purpose.

Scientific research applications

Activation in Trypanosoma Cruzi

Benznidazole, used against American trypanosomiasis, activates via Trypanosomal type I nitroreductase, leading to reactive metabolites formation crucial for its trypanocidal properties. This enzyme is key to the drug's effectiveness (Hall & Wilkinson, 2011).

Electrochemical Behavior and Cytotoxic Action

The electrochemical reduction of benznidazole, studied using a DNA-electrochemical biosensor, suggests the formation of a hydroxylamine derivative through a four-electron process. This derivative is potentially responsible for benznidazole's cytotoxic action (La-Scalea et al., 2002).

Etiologic Treatment in Chagas' Cardiomyopathy

The BENEFIT trial explored benznidazole's efficacy in preventing clinical complications in patients with Chagas' cardiomyopathy. This large trial aimed to clarify the role of trypanocidal therapy in cardiac disease progression and death prevention (Marin-Neto et al., 2008).

Resistance Mechanisms in Trypanosoma Cruzi

Resistance to benznidazole in Trypanosoma cruzi can arise due to mutations in the mitochondrial nitroreductase gene, TcNTR. This results in clones within a population with distinct drug-resistant profiles, impacting treatment strategies (Mejía et al., 2012).

Drug Biodistribution Study

Benznidazole's influence on the biodistribution of sodium pertechnetate (Na99mTcO4) was studied in Wistar rats. This research contributes to understanding benznidazole's impact on diagnostic radiopharmaceutical biodistribution (Barbosa et al., 2008).

Combination Therapy with Posaconazole

Research comparing benznidazole monotherapy with combination therapy involving posaconazole aimed to enhance Trypanosoma cruzi elimination in asymptomatic carriers. This study sheds light on optimizing treatment strategies (Morillo et al., 2017).

New Administration Schemes

A pilot study on intermittent doses of benznidazole in chronic Chagas disease patients assessed its efficacy and safety, offering insights into alternative therapeutic schemes (Álvarez et al., 2015).

Formulation Optimization

The development of optimized benznidazole chitosan microparticles using artificial neural networks highlights advancements in drug formulation, enhancing its therapeutic efficacy (Leonardi et al., 2009).

properties

IUPAC Name

N-benzyl-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUWZNBISUWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046570
Record name Benznidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Benznidazole is thought to be reduced to various electrophilic metabolites by nitroreductases present in *Trypanosoma cruzi*. These metabolites likely bind to proteins, lipids, DNA, and RNA resulting in damage to these macromolecules. Benznidazole has been found to increase trypanosomal death through interferon-γ which is likely present in increased amounts due to inflammation caused by macromolecule damage. DNA in parasites affected by benznidazole has been found to undergo extensive unpacking with overexpression of DNA repair proteins supporting the idea of DNA damage contributing to the mechanism of the drug.
Record name Benznidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benznidazole

CAS RN

22994-85-0
Record name Benznidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22994-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benznidazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022994850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benznidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZNIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benznidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-nitro-1H-imidazole-1-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC42NRJ1ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-192
Record name Benznidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benznidazole
Reactant of Route 2
Reactant of Route 2
Benznidazole
Reactant of Route 3
Reactant of Route 3
Benznidazole
Reactant of Route 4
Reactant of Route 4
Benznidazole
Reactant of Route 5
Reactant of Route 5
Benznidazole
Reactant of Route 6
Reactant of Route 6
Benznidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.